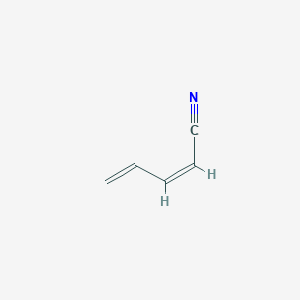

penta-2,4-dienenitrile

Description

Significance of Conjugated Dienes and Nitriles in Modern Organic Synthesis

Conjugated dienes and nitriles are fundamental functional groups that play a pivotal role in the toolbox of modern organic synthesis. The importance of the nitrile, or cyano, functionality is immense, stemming from the unique reactivity imparted by its nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and its electrophilic carbon center. nih.gov This versatility allows nitriles to be transformed into a diverse range of other functional groups and intermediates, making their chemistry rich and varied. nih.gov Nitriles are key participants in numerous organic reactions, including cycloadditions with dienes ([4+2] cycloaddition), azides ([3+2] cycloaddition), and alkynes, which facilitate the synthesis of important carbocyclic and heterocyclic structures. nih.govresearchgate.net Furthermore, the nitrile group can serve as a directing group in C-H bond functionalization reactions and as a radical acceptor in cascade strategies, enabling the creation of complex functionalized molecules. nih.govresearchgate.net

Conjugated dienes, characterized by a system of alternating double and single bonds (C=C–C=C), are central to the construction of cyclic and polycyclic frameworks. vulcanchem.com Their defining reactivity is exemplified by their participation in pericyclic reactions, most notably the Diels-Alder reaction. vulcanchem.comvulcanchem.commasterorganicchemistry.com In this powerful [4+2] cycloaddition reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring, a structural motif prevalent in countless natural products and pharmaceutical agents. vulcanchem.commasterorganicchemistry.com The extended π-orbital overlap in conjugated systems not only facilitates this reactivity but also influences the electronic properties of the molecule. vulcanchem.com Recently, methods for the regioselective oxidative cleavage of conjugated dienes have been developed to produce valuable α,β-unsaturated nitriles, further expanding their synthetic utility. rsc.orgrsc.org

Overview of Penta-2,4-dienenitrile as a Versatile Chemical Building Block

This compound, with its molecular formula C₅H₅N, integrates both the conjugated diene and nitrile functionalities into a single, compact structure. vulcanchem.com This combination makes it a highly versatile chemical building block in organic synthesis. vulcanchem.comlookchem.com Its conjugated system and nitrile group offer multiple reactive sites for a wide range of chemical transformations. vulcanchem.com

The compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. vulcanchem.com The conjugated diene portion readily participates in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic and bicyclic structures. vulcanchem.comvulcanchem.com For instance, its reaction with dienophiles like maleic anhydride (B1165640) can yield six-membered cyclohexene (B86901) derivatives. vulcanchem.com The electron-withdrawing nature of the nitrile group polarizes the diene system, influencing the regioselectivity and stereoselectivity of these reactions. vulcanchem.com

Recent research has demonstrated its utility in more complex cycloadditions. For example, penta-2,4-dienenitriles are used in DABCO-catalyzed [3+2] dipolar cycloadditions with isatin-derived nitrones. thieme-connect.comx-mol.com This reaction proceeds via a 1,6-addition followed by intramolecular cyclization to produce complex spiro[indoline-pyrrolidine] derivatives, showcasing the compound's capacity to build intricate molecular architectures under mild conditions. thieme-connect.comx-mol.com The ability of this compound to undergo such diverse reactions solidifies its status as a key intermediate for constructing functionalized polymers and a wide array of organic molecules. vulcanchem.comevitachem.com

| Property | Value |

| Molecular Formula | C₅H₅N |

| Molecular Weight | 79.10 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-cyanobuta-1,3-diene, 1-cyanobutadiene |

| Canonical SMILES | C=CC=CC#N |

| InChIKey | STSRVFAXSLNLLI-UHFFFAOYSA-N |

Table 1: Chemical Properties of this compound. vulcanchem.comvulcanchem.comnih.gov

Stereoisomeric Forms of this compound and Their Relevance in Reaction Pathways

This compound can exist in different stereoisomeric forms due to the geometry of its two double bonds. The specific arrangement of substituents around the C2-C3 and C4-C5 double bonds gives rise to (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. This geometric isomerism is critical as it significantly affects the molecule's reactivity, conformation, and potential biological activity. evitachem.com

The most commonly cited isomers in chemical literature are the (2E,4E) and (2Z,4E) forms. evitachem.comchemsynthesis.com The stereochemistry of the diene is crucial in determining the outcome of cycloaddition reactions. For example, the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the diene is retained in the product. The s-cis conformation of the diene is required for the reaction to proceed, and the specific E/Z configuration of the starting diene dictates the stereochemistry of the resulting cyclohexene ring.

The relevance of specific isomers is highlighted in various synthetic applications. For instance, studies on the [3+2] cycloaddition of nitrones specifically mention the use of linear penta-2,4-dienenitriles, implying a defined stereochemistry is necessary for the desired regio- and diastereoselective outcome. thieme-connect.comx-mol.com The synthesis of substituted derivatives, such as (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylthis compound, underscores the importance of controlling the diene's geometry to achieve specific molecular structures and properties. evitachem.com The (2Z,4E) configuration in this particular derivative is noted to directly influence its reactivity and biological activity. evitachem.com Similarly, the (2E,4E) isomer is specified in the synthesis of other complex derivatives like (2E,4E)-2-(diethylamino)-5-phenyl-2,4-pentadienenitrile. chemsynthesis.com The choice of a specific stereoisomer is therefore a critical parameter in planning synthetic routes that utilize this compound.

| Isomer | SMILES Representation |

| (2E)-penta-2,4-dienenitrile | C=C/C=C/C#N |

| (2Z)-penta-2,4-dienenitrile | C=C/C=C\C#N |

Table 2: SMILES representation of (2E) and (2Z) isomers of this compound. vulcanchem.comstenutz.eu

Structure

3D Structure

Properties

CAS No. |

1615-70-9 |

|---|---|

Molecular Formula |

C5H5N |

Molecular Weight |

79.10 g/mol |

IUPAC Name |

(2Z)-penta-2,4-dienenitrile |

InChI |

InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |

InChI Key |

STSRVFAXSLNLLI-ARJAWSKDSA-N |

SMILES |

C=CC=CC#N |

Isomeric SMILES |

C=C/C=C\C#N |

Canonical SMILES |

C=CC=CC#N |

boiling_point |

136.5 °C |

melting_point |

-60.0 °C |

Other CAS No. |

2180-69-0 1615-70-9 |

physical_description |

Soluble in water (15 g/L); [ChemIDplus] |

solubility |

0.19 M |

Origin of Product |

United States |

Synthetic Methodologies for Penta 2,4 Dienenitrile and Its Derivatives

Established and Emerging Organic Synthesis Techniques

Olefination Reactions for Penta-2,4-dienenitrile Core Formation

Olefination reactions are fundamental to the construction of the carbon-carbon double bonds that form the backbone of this compound. Among these, the Horner-Wadsworth-Emmons olefination and related strategies are particularly powerful for the stereoselective synthesis of alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, offering significant advantages over the traditional Wittig reaction. wikipedia.org The HWE reaction employs phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org This heightened nucleophilicity allows for reactions with a broader range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com A key feature of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the deprotonation of a phosphonate ester to generate a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound to form an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com Subsequent elimination of a dialkylphosphate salt, which is easily removed by aqueous workup, yields the alkene product. wikipedia.org

For the synthesis of α,β-unsaturated nitriles, a mild and practical HWE procedure has been developed using α-cyano phosphonates and lithium hydroxide. researchgate.net This method is notable for its tolerance of functionalized ketones and the exclusive formation of (E)-γ-hydroxy α,β-unsaturated nitriles when α-hydroxy ketones are used as starting materials. researchgate.net The reaction of aldehydes with stabilized phosphorus ylides, such as phosphonate carbanions, leads to olefins with excellent (E)-selectivity. organic-chemistry.org

The general scheme for the Horner-Wadsworth-Emmons reaction is as follows:

Deprotonation of the phosphonate ester to form the carbanion.

Nucleophilic attack of the carbanion on the aldehyde or ketone.

Formation of the oxaphosphetane intermediate.

Elimination to yield the alkene and a water-soluble phosphate byproduct. youtube.com

The stereochemical outcome of the HWE reaction is influenced by steric factors in the transition state, favoring the antiperiplanar approach of the carbanion to the carbonyl group, which ultimately leads to the formation of the more stable (E)-alkene. organic-chemistry.org

A novel and efficient one-pot, stereoselective synthesis of trifluoromethylated penta-(2Z,4E)-dienenitriles has been developed through a double olefination process. rsc.org This method involves the sequential transformation of diethyl (1-cyanoethyl)phosphonate. The reaction demonstrates broad scope, accommodating alkyl, aryl, or heterocyclic groups as the R substituent. rsc.org The products are formed exclusively as the 2Z,4E-isomers in yields ranging from 71–85%. rsc.org The configuration of these products has been confirmed by X-ray crystallographic analysis. rsc.org

The stereochemical outcome is rationalized by the proposed mechanism of the reaction. rsc.org This methodology provides a direct and highly selective route to trifluoromethyl-substituted pentadienenitriles, which are of interest in various fields of chemistry.

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | C6H5 | 3-Trifluoromethyl-5-phenylthis compound | 85 |

| 2 | 4-MeC6H4 | 3-Trifluoromethyl-5-(4-methylphenyl)this compound | 82 |

| 3 | 4-MeOC6H4 | 5-(4-Methoxyphenyl)-3-trifluoromethylthis compound | 78 |

| 4 | 4-ClC6H4 | 5-(4-Chlorophenyl)-3-trifluoromethylthis compound | 81 |

| 5 | 2-Thienyl | 3-Trifluoromethyl-5-(2-thienyl)this compound | 75 |

| 6 | n-C3H7 | 3-Trifluoromethyl-octa-2,4-dienenitrile | 71 |

Knoevenagel Condensation Routes to Substituted Penta-2,4-dienenitriles

The Knoevenagel condensation is a modification of the aldol condensation and serves as a fundamental carbon-carbon bond-forming reaction in organic synthesis. bhu.ac.inwikipedia.org It typically involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as a malonic ester or malononitrile, in the presence of a weak base catalyst like an amine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration reaction, resulting in an α,β-unsaturated product. wikipedia.org

This methodology can be effectively applied to the synthesis of substituted penta-2,4-dienenitriles. For instance, the reaction of cinnamaldehyde with benzyl cyanide in the presence of potassium hydroxide in ethanol yields 2,5-diphenylthis compound (B3355969). researchgate.net Similarly, the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds like malononitrile, catalyzed by agents such as baker's yeast or nickel/copper nanohybrids, has been shown to produce benzylidenemalononitrile derivatives in high yields. nih.govrsc.org These reactions can be extended to unsaturated aldehydes to construct the dienylnitrile framework.

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, can also be a viable route. For example, the reaction of acrolein with malonic acid in pyridine leads to trans-2,4-pentadienoic acid. wikipedia.org By analogy, using a cyano-containing active methylene compound would be expected to yield the corresponding dienylnitrile. The product selectivity in sequential Knoevenagel condensation/cyclization reactions can be influenced by the reaction conditions, allowing for the formation of either the initial Knoevenagel adduct or further cyclized products. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-Cinnamaldehyde | Benzyl cyanide | KOH, Ethanol, RT | 2,5-Diphenylthis compound | 82 | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Malononitrile | NiCu@MWCNT, mild conditions | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 96 ± 2 | nih.gov |

| 4-Hydroxybenzaldehyde | Malononitrile | NiCu@MWCNT, mild conditions | 2-(4-Hydroxybenzylidene)malononitrile | 95 ± 1 | nih.gov |

| Various aromatic aldehydes | 2,4-Thiazolidinedione | Baker's yeast | 5-Arylidene-2,4-thiazolidinediones | N/A | rsc.org |

Cross-Coupling and Wittig Reactions in Dienylnitrile Synthesis

The Wittig reaction and transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of dienylnitriles. masterorganicchemistry.comlibretexts.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.com This reaction is widely used for its reliability in forming carbon-carbon double bonds at specific locations. masterorganicchemistry.comorganic-chemistry.org For the synthesis of dienylnitriles, a Wittig reagent containing a nitrile group or reaction with an α,β-unsaturated aldehyde can be employed. Stabilized ylides, where the R group is electron-withdrawing, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Heck reactions, provide versatile methods for constructing the dienyl framework. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For instance, a vinyl halide can be coupled with a vinylboronic acid (Suzuki coupling) or a vinylstannane (Stille coupling) to form a diene. The synthesis of nitriles via cross-coupling reactions is also a well-established methodology. researchgate.net

A tandem approach combining olefin cross-metathesis and Wittig olefination has been developed for the transformation of terminal olefins into 1,3-dienoic olefins in a single operation. organic-chemistry.org Furthermore, sequential hydrozirconation of enynes followed by palladium-catalyzed cross-coupling with acyl chlorides has been shown to stereoselectively produce conjugated (2E,4E)-dienones. nih.gov A similar strategy could be envisioned for the synthesis of dienylnitriles by employing a cyanation step. The allyl-allyl cross-coupling reaction is another important method for the direct construction of 1,5-dienes, which are structurally related to the dienyl system and can be precursors to this compound derivatives. rsc.org

Multi-Step Organic Synthesis Techniques for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences that combine several of the aforementioned synthetic methodologies. syrris.jpnih.gov These sequences allow for the gradual construction of the target molecule, with each step introducing a specific structural element or functional group. For example, a multi-step synthesis might begin with a Knoevenagel condensation to form a basic dienylnitrile core, followed by a cross-coupling reaction to introduce an aryl or other substituent at a specific position. mdpi.com

An example of a multi-step synthesis involving some of these techniques is the three-step synthesis of a para-terphenyl derivative, which includes a Diels-Alder reaction, an isomerization, and a dehydrogenation reaction. azom.com While not directly producing a this compound, this sequence illustrates the strategic combination of different reaction types to build molecular complexity. Similarly, the synthesis of 1,2,4-oxadiazoles can be achieved through a multi-step process involving the conversion of a nitrile to an amidoxime, followed by acylation and cyclodehydration. nih.gov Such multi-step approaches are often necessary to achieve the desired substitution pattern and stereochemistry in complex target molecules.

Flow chemistry is an emerging paradigm that enables the combination of multiple synthetic steps into a continuous sequence. syrris.jp This approach utilizes microfluidic pumping systems to move reactants through columns containing immobilized reagents, catalysts, or scavengers, thereby streamlining the synthesis and purification process. syrris.jp A multi-step synthesis of the natural product (±)-oxomaritidine has been achieved using a seven-step continuous flow process, demonstrating the power of this technique for the efficient construction of complex molecules. syrris.jp The application of such flow processes to the synthesis of complex this compound derivatives could offer significant advantages in terms of speed, efficiency, and automation.

Stereochemical Control and Regioselectivity in this compound Synthesis

The geometry of the double bonds in this compound is a critical aspect of its synthesis, influencing the compound's physical, chemical, and biological properties. Research efforts have been directed towards achieving high levels of stereochemical control to selectively obtain specific isomers.

Exclusive Formation of (2Z,4E)-Isomers

While direct evidence for the exclusive formation of (2Z,4E)-penta-2,4-dienenitrile is not extensively documented in readily available literature, studies on analogous systems, such as methyl (2Z,4E)-5-phenyl-2,4-pentadienoate, demonstrate that high stereoselectivity in the formation of the (2Z,4E) isomer is achievable chemsynthesis.com. The synthetic strategies employed for these related compounds often involve Wittig-type reactions or other stereocontrolled olefination methods where the geometry of the newly formed double bond can be influenced by the choice of reagents and reaction conditions. The principles governing the stereochemical outcome in the synthesis of these analogous dienoates can be extrapolated to the synthesis of the corresponding dienenitriles.

Influence of Substituents on Stereoisomer Composition

The stereoisomeric composition of this compound derivatives is significantly influenced by the nature of the substituents on the diene backbone. The Knoevenagel condensation, a common method for synthesizing such compounds, involves the reaction of an α,β-unsaturated aldehyde with an active methylene compound, such as cyanoacetic acid or its esters, followed by decarboxylation. The stereochemistry of the resulting diene is often dictated by the geometry of the starting aldehyde and the reaction conditions.

For instance, in the synthesis of 5-aryl-2,4-pentadienenitriles, the use of a (2E)-cinnamaldehyde derivative typically leads to the formation of the (2E,4E)-isomer of the final product researchgate.net. The electronic nature of the substituents on the aromatic ring of the aldehyde can also play a role. Electron-withdrawing groups on the aromatic aldehyde have been observed to increase the efficiency of the Knoevenagel condensation, which can indirectly influence the purity and isomeric composition of the product nih.gov. Conversely, electron-donating groups can sometimes lead to lower yields and potentially a mixture of isomers nih.gov.

A systematic study on a range of substituted benzaldehydes in the Knoevenagel condensation with malononitrile showed that both electron-donating and electron-withdrawing groups could lead to high yields of the corresponding benzylidenemalononitriles, although the reaction times varied nih.gov. While this study focused on a simpler system, the principles can be extended to the synthesis of more complex diene nitriles. The interplay of steric and electronic effects of the substituents ultimately governs the transition state energies of the possible stereoisomeric pathways, thereby determining the final product distribution.

Table 1: Influence of Substituents on Knoevenagel Condensation Yields (Data derived from studies on related benzylidenemalononitriles)

| Aldehyde Substituent | Electronic Effect | Reaction Time (min) | Yield (%) |

| 3,4,5-trimethoxy | Electron-donating | 10 | 96 ± 2 |

| 4-hydroxy | Electron-donating | 12 | 95 ± 1 |

| 4-methyl | Electron-donating | 15 | 95 ± 3 |

| None (Benzaldehyde) | Neutral | 15 | 92 ± 2 |

| 4-fluoro | Electron-withdrawing | 35 | 74 ± 3 |

| 2-fluoro | Electron-withdrawing | - | 94 ± 1 |

| 4-iodo | Electron-withdrawing | - | - |

This table is generated based on data from the synthesis of benzylidenemalononitrile derivatives and serves as an illustrative example of substituent effects in Knoevenagel condensations.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these processes. Key areas of focus include the use of solvent-free and catalyst-free reaction conditions, as well as the application of alternative energy sources like microwave irradiation.

Solvent-Free and Catalyst-Free Approaches

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The Knoevenagel condensation has been shown to proceed efficiently under solvent-free conditions, often with the aid of a solid-supported catalyst or by simply heating the neat reactants arkat-usa.org. For example, the condensation of aromatic ketones with malononitrile can be carried out by conventional heating of the neat mixture with a catalyst like ammonium acetate arkat-usa.org.

In some cases, the Knoevenagel condensation can proceed even without a catalyst, particularly in water rsc.org. Water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Catalyst-free approaches in water often rely on the inherent reactivity of the starting materials and the unique properties of water as a reaction medium to drive the reaction forward rsc.org. While specific examples for this compound are not abundant, the successful application of these methods to related systems suggests their potential for the synthesis of the target compound.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity mdpi.comlew.ro. The Knoevenagel condensation is particularly well-suited for microwave acceleration. The synthesis of various cinnamonitrile derivatives, which are structurally related to this compound, has been successfully achieved under microwave irradiation in solvent-free or aqueous conditions researchgate.net.

For example, the microwave-assisted synthesis of 5-aryl-2-styryl-3H-indoles involves a Knoevenagel condensation step that benefits from the rapid and uniform heating provided by microwaves mdpi.com. Similarly, the synthesis of 5-phenyl-1,3,4-oxadiazole derivatives has been efficiently carried out using microwave-assisted cyclodehydration, highlighting the broad applicability of this technology in heterocyclic synthesis mdpi.com. These examples demonstrate the potential for developing rapid, efficient, and environmentally friendly microwave-assisted protocols for the synthesis of this compound and its derivatives.

Table 2: Comparison of Conventional and Microwave-Assisted Knoevenagel Condensation (Data derived from studies on related systems)

| Reaction | Method | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde + Malononitrile | Conventional | Ammonium Acetate | Toluene | 2-4 h | ~80 |

| Benzaldehyde + Malononitrile | Microwave | Ammonium Acetate | None | 2 min | 95 |

| Aromatic Aldehydes + Malononitrile | Microwave | None | Methanol | 30 min | >90 |

| 4-Bromophenylhydrazine + Aldehyde | Microwave | H2SO4 | Water | 10 min | High |

This table provides a comparative overview based on data from various Knoevenagel condensation reactions to illustrate the advantages of microwave-assisted synthesis.

Advanced Reaction Chemistry of Penta 2,4 Dienenitrile

Cycloaddition Reactions

Penta-2,4-dienenitrile's conjugated diene system, which includes a nitrile group, makes it a prime candidate for cycloaddition reactions. These reactions are fundamental in organic synthesis for constructing cyclic and heterocyclic frameworks.

Diels-Alder Reactions and Their Dehydro Variants

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. wikipedia.orglibretexts.org this compound and its derivatives serve as the 4π-electron diene component in these reactions, reacting with various 2π-electron dienophiles.

Intermolecular [4+2] Cycloadditions with Dienophiles

In a typical intermolecular Diels-Alder reaction, the conjugated diene of this compound reacts with a dienophile (an alkene or alkyne) to create a cyclohexene (B86901) derivative. libretexts.org The reactivity of this process is often enhanced when the dienophile possesses electron-withdrawing groups. libretexts.org Derivatives of this compound have been shown to participate in [4+2] cycloadditions. For instance, 2-amino-4-methoxythis compound undergoes cycloaddition with dienophiles such as benzoquinone, naphthoquinone, and N-phenylmaleimide. rsc.orgrsc.org The reactions with benzoquinone and naphthoquinone proceed under mild conditions and are followed by dehydrocyanation and oxidative aromatization to yield diarylamine products. rsc.orgrsc.org The reaction with N-phenylmaleimide in a sealed tube involves a reinsertion of the cyanide ion. rsc.orgrsc.org

| Diene | Dienophile | Product Type | Reference |

| 2-Amino-4-methoxythis compound | Benzoquinone | Diarylamine (after aromatization) | rsc.org, rsc.org |

| 2-Amino-4-methoxythis compound | Naphthoquinone | Diarylamine (after aromatization) | rsc.org, rsc.org |

| 2-Amino-4-methoxythis compound | N-Phenylmaleimide | Diarylamine (after cyanide reinsertion) | rsc.org, rsc.org |

Intramolecular Imino Diels-Alder Reactions

The intramolecular imino Diels-Alder (IMDA) reaction is a powerful method for synthesizing nitrogen-containing heterocyclic compounds. acs.org In this reaction, a diene and an imine (the dienophile) are tethered within the same molecule. While direct examples involving a simple this compound framework are not extensively documented, the principle can be applied. A suitably functionalized derivative of this compound, where an imine group is attached via a flexible linker, could undergo an intramolecular [4+2] cycloaddition. This would involve the diene portion of the molecule reacting with the C=N double bond of the imine. Such reactions are known to be highly efficient for constructing complex polycyclic alkaloid structures. acs.org For example, tandem reactions involving a multicomponent Ugi reaction followed by an intramolecular Diels-Alder cycloaddition have been developed using substrates like (2E,4E)-5-(furan-2-yl)penta-2,4-dienal, which leads to the formation of hexahydro-1H-isoindoles. beilstein-journals.org This demonstrates the feasibility of using a pentadiene core for intramolecular cycloadditions.

Pentadehydro-Diels-Alder (PDDA) Reactions and Intermediate Trapping

A significant variant of the Diels-Alder reaction is the pentadehydro-Diels-Alder (PDDA) reaction. nih.govnih.gov This reaction involves the formal [4+2] cycloaddition of a transient allenyne (the 4π component) with a remotely tethered alkyne or nitrile (the 2π component). nih.govumn.edu A key feature is that nitriles, which are typically non-participants in related hexadehydro-Diels-Alder (HDDA) reactions, readily function as the 2π component in PDDA cyclizations. nih.govnih.govumn.eduresearchgate.net

The reaction proceeds to generate a highly reactive α,3-dehydro(aza)toluene intermediate. nih.govumn.edu This intermediate is analogous to a benzyne (B1209423) and can be captured by various trapping agents, leading to structurally diverse pyridine-containing products. nih.govnih.govresearchgate.net The allenyne reactant can often be generated in situ from a precursor alkyne through a simple base-promoted tautomerization. umn.edu The subsequent PDDA cyclization is notably faster than the corresponding HDDA reaction. umn.edu This methodology provides a powerful route to complex pyridine (B92270) heterocycles from precursors incorporating a nitrile functionality. umn.edu

Hetero-Diels-Alder Reaction Analogues

In hetero-Diels-Alder reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org The nitrile group (C≡N) of this compound itself can act as a heterodienophile, although this is less common than the diene participating in the reaction. More frequently, the diene system of this compound reacts with heterodienophiles. Nitriles are known to react with 1,3-butadienes to form pyridines in hetero-Diels-Alder reactions. numberanalytics.com

Research on 2-amino-4-methoxythis compound has shown unusual reactivity with electrophiles like chlorosulfonyl isocyanate (CSI) and tetracyanoethylene (B109619) (TCNE). rsc.org Instead of the expected [2+2] cycloaddition products, these reactions yield a dienoate and a triene, respectively, via a homologation process, suggesting a pathway that deviates from simple cycloaddition. rsc.org However, the reaction of this substituted pentadienenitrile with dimethyl acetylenedicarboxylate (B1228247) proceeds through an intermediate cyclobutene, which then undergoes ring-opening, while the reaction with ethyl propiolate gives products that can be rationalized by both [4+2] and [2+2] cycloaddition pathways followed by rearrangement. rsc.org

[2+2] Cycloaddition for Cyclobutane (B1203170) Derivative Formation and Photodimerization**

The [2+2] cycloaddition is a photochemical or thermal reaction between two alkene components to form a four-membered cyclobutane ring. This reaction is particularly useful for synthesizing cyclobutane derivatives from dienes like this compound.

Topological [2+2] cycloaddition provides a convenient route to cyclobutane derivatives from appropriately arranged dienes. researchgate.netontosight.ai Research has demonstrated that various (2Z,4E)-2-(2,4-difluorophenyl)-5-aryl-penta-2,4-dienenitrile derivatives undergo photodimerization in the crystalline state. researchgate.netdntb.gov.ua The specific arrangement of the molecules in the crystal lattice, such as a head-to-tail packing, can facilitate the [2+2] cycloaddition with high chemo-, regio-, and stereospecificity. researchgate.net This control is crucial for preparing specific cyclobutane isomers. For example, derivatives with a head-to-tail arrangement in the crystal yielded only a single type of photodimer. researchgate.netdntb.gov.ua This solid-state reactivity is a key strategy for green synthesis of specific cyclobutane derivatives. researchgate.net

| Reactant | Packing Arrangement | Outcome | Reference |

| (2Z,4E)-2-(2,4-difluorophenyl)-5-phenylthis compound (HDE) | Head-to-Tail (HT) | Single photodimer | researchgate.net, dntb.gov.ua |

| (2Z,4E)-2-(2,4-difluorophenyl)-5-(p-tolyl)this compound (MeDE) | Head-to-Tail (HT) | Single photodimer | researchgate.net, dntb.gov.ua |

The photodimerization of related 5-arylpenta-2,4-dienoic acids has also been studied, where using a template like 1,8-dihydroxynaphthalene ensures the proximity of the reacting olefins, leading to mono [2+2] cycloaddition products in excellent yields and with high diastereoselectivity. nih.gov

[3+2] Cycloaddition for Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group of this compound can participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles, most notably tetrazoles. These reactions typically involve the use of an azide, such as sodium azide, as the three-atom component. mdpi.com While the nitrile triple bond is generally unreactive in cycloaddition processes, the use of catalysts can facilitate this transformation. mdpi.com

The synthesis of tetrazole derivatives from nitriles is a significant area of research due to the pharmacological importance of tetrazole-based compounds. researchgate.netacademie-sciences.fr Research has shown that various catalysts, including lead(II) salts and novel nanocomposites, can effectively promote the [3+2] cycloaddition of nitriles with sodium azide. academie-sciences.frrsc.org For instance, a magnetically recoverable heterogeneous Fe2O3@cellulose@Mn nanocomposite has been developed for the synthesis of tetrazole derivatives, demonstrating high yields and the use of eco-friendly solvents under microwave irradiation. mdpi.comresearchgate.net The proposed mechanism involves the in-situ formation of a metal-azide complex which then undergoes a concerted [3+2] cycloaddition with the nitrile to form the tetrazole ring. mdpi.comacademie-sciences.fr

A study on the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives, which share structural similarities with substituted penta-2,4-dienenitriles, highlights the efficiency of this method. mdpi.comresearchgate.net

Table 1: Catalyst Systems for [3+2] Cycloaddition of Nitriles with Sodium Azide

| Catalyst | Reaction Conditions | Yield | Reference |

| Fe2O3@cellulose@Mn nanocomposite | Microwave irradiation, 3 min @ 120 W | Up to 98% | mdpi.comresearchgate.net |

| Lead(II) Chloride (PbCl2) | Dimethylformamide, 120 °C | Excellent | academie-sciences.fr |

| Co–Ni/Fe3O4@MMSHS nanocomposite | Mild conditions | Up to 98% | rsc.org |

Transformations Involving Nitrile and Diene Moieties

The dual functionality of this compound allows for a variety of transformations involving both the nitrile group and the conjugated diene system.

Nucleophilic Addition and Substitution Reactions at the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and can undergo nucleophilic addition. This reactivity is a cornerstone for the synthesis of various nitrogen-containing compounds. For example, the reaction of 2,4-pentadienenitriles with hydroxylamine (B1172632) leads to the formation of multi-substituted 2-aminopyridines through a sequence of intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration. rsc.org

The nitrile group's reactivity can be influenced by substituents on the diene backbone. For instance, in (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylthis compound, the nitrile group is susceptible to nucleophilic addition. evitachem.com

Electrophilic Addition Reactions to the Conjugated Diene System

The conjugated diene system of this compound is susceptible to electrophilic addition reactions. pressbooks.pubfiveable.me Similar to other conjugated dienes, electrophilic addition to this compound can result in a mixture of 1,2- and 1,4-addition products. pressbooks.publibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate upon initial attack by an electrophile. pressbooks.pubfiveable.melibretexts.org

The regioselectivity of the addition (1,2- versus 1,4-addition) can be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature, which can dictate whether the reaction is under kinetic or thermodynamic control. fiveable.me The presence of the electron-withdrawing nitrile group can also influence the reactivity and regioselectivity of the electrophilic addition.

For example, the reaction of 1,3-butadiene (B125203) with HBr yields both 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). pressbooks.pub A similar outcome would be expected for this compound, with the specific product distribution depending on the substitution pattern of the diene.

Annulation and Electrocyclization Processes

This compound serves as a valuable precursor in annulation and electrocyclization reactions for the synthesis of various heterocyclic and carbocyclic systems.

Formal [5C + 1N] Annulation for Substituted 2-Aminopyridines

A significant application of penta-2,4-dienenitriles is in the formal [5C + 1N] annulation reaction to produce multi-substituted 2-aminopyridines. rsc.org This process involves reacting a 2,4-pentadienenitrile (B12330761) with hydroxylamine under mild conditions. rsc.orgresearchgate.net The reaction proceeds through a sequential mechanism involving an initial intermolecular aza-nucleophilic addition of hydroxylamine to the nitrile group, followed by an intramolecular aza-cyclization and subsequent dehydration to yield the aromatic pyridine ring. rsc.orgresearchgate.net

This method is notable for its efficiency and the use of readily available starting materials, providing a direct route to 2-aminopyridines from acyclic precursors. researchgate.net The reaction conditions can be optimized by varying the solvent and base. researchgate.net

Table 2: Synthesis of 2-Aminopyridines via [5C + 1N] Annulation

| Substrate (this compound derivative) | Reagent | Solvent | Temperature | Yield | Reference |

| 2-cyano-3-phenyl-5-(pyridin-2-yl)this compound | NH2OH | DMF | Room Temp | 65% | researchgate.net |

| General 2,4-pentadienenitriles | NH2OH | DMF | Room Temp | Good to Excellent | rsc.orgresearchgate.net |

1,6-Electrocyclic Reactions for Fused Dihydropyridine (B1217469) Synthesis

This compound derivatives can undergo 1,6-electrocyclic reactions, a type of pericyclic reaction, to form fused dihydropyridine systems. These reactions are key steps in domino transformations for synthesizing complex heterocyclic structures. acs.orgresearchgate.net For instance, reactions of penta-2,4-dienethioamides, which can be derived from the corresponding nitriles, with various alkynes lead to the formation of 2,3-dihydro-5H-thiazolo[3,2-a]pyridines and 4H,6H-pyrido[2,1-b] rsc.orgresearchgate.netthiazines, with the 1,6-electrocyclization being a crucial step in the proposed mechanism. acs.orgresearchgate.net

The feasibility and outcome of these electrocyclization reactions are influenced by the substituents on the this compound backbone. Electron-withdrawing groups can affect the activation energy required for the ring-closure. thieme-connect.de These reactions provide a powerful tool for the construction of diverse heterocyclic scaffolds. nih.gov

Other Notable Reactivity Patterns

Beyond cycloadditions and nucleophilic additions, the conjugated system of this compound and its derivatives enables a variety of other significant transformations. These include insertion reactions that form new cyclic structures, self-condensation reactions leading to heterocyclic pyranones, and highly selective bromination reactions. These patterns of reactivity highlight the versatility of the this compound scaffold in synthetic organic chemistry.

Insertion Reactions (e.g., with Dichlorocarbene)

Derivatives of this compound have been shown to undergo insertion reactions with carbenes. A notable example is the reaction of 2-amino-4-methoxythis compound with dichlorocarbene (B158193) (:CCl₂). Research has demonstrated that this reaction proceeds with high selectivity. rsc.orgrsc.org The dichlorocarbene, a highly reactive intermediate, selectively attacks the C-4 double bond of the diene system. rsc.orgrsc.orgresearchgate.net This specificity is attributed to the electronic properties of the substituted diene, where the C-4 position is sufficiently nucleophilic to react with the electrophilic carbene. The result of this insertion is the formation of a dichlorocyclopropane ring fused to the original structure.

Reaction Details:

Substrate: 2-amino-4-methoxythis compound

Reagent: Dichlorocarbene (:CCl₂)

Key Observation: Selective insertion at the C-4 double bond. rsc.orgrsc.org

| Reactant | Reagent | Key Feature | Product Type |

| 2-amino-4-methoxythis compound | Dichlorocarbene | Selective reaction at the C-4 double bond | Dichlorocyclopropane derivative |

Self-Condensation Reactions for Pyranone Derivatives

Certain substituted penta-2,4-dienenitriles can undergo self-condensation to yield 2H-pyran-2-one derivatives. This transformation is particularly effective for derivatives such as 5-aryl-5-methoxy-3-(trifluoromethyl)penta-2,4-dienenitriles. researchgate.net The reaction involves an intramolecular cyclization and subsequent elimination, leading to the stable heterocyclic pyranone ring system.

In a reported synthesis, the self-condensation of 5-aryl-5-methoxy-3-(trifluoromethyl)penta-2,4-dienenitriles to the corresponding 6-aryl-4-trifluoromethyl-2H-pyran-2-ones required the use of both zinc bromide (ZnBr₂) and hydrochloric acid (HCl). researchgate.net This indicates that Lewis and Brønsted acids are necessary to facilitate the cyclization and subsequent aromatization to the pyranone product. This method provides an efficient route to highly functionalized 2H-pyran-2-ones, which are valuable structures in medicinal and materials chemistry. researchgate.netdntb.gov.ua

| Starting Material | Reagents | Product |

| 5-Aryl-5-methoxy-3-(trifluoromethyl)penta-2,4-dienenitriles | Zinc Bromide (ZnBr₂), Hydrochloric Acid (HCl) | 6-Aryl-4-trifluoromethyl-2H-pyran-2-ones |

| Ethyl 4-aryl-2-(cyanomethylene)-4-methoxybut-3-enoates | Hydrochloric Acid (HCl) in water | 6-Aryl-4-carboxyethyl-2H-pyran-2-ones |

Regiospecific Bromination of this compound Derivatives

The bromination of complex this compound derivatives bearing heterocyclic substituents occurs with high regioselectivity. Specifically, studies on (2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles have shown that bromination with molecular bromine (Br₂) in dimethylformamide (DMF) occurs exclusively at the C5 position of the thiazole (B1198619) ring. researchgate.netsciforum.net

Crucially, the diene system of the this compound backbone remains unaffected by the reaction conditions. researchgate.netsciforum.net This selective functionalization of the attached thiazole ring, while preserving the integrity of the diene moiety, allows for the synthesis of complex, previously undescribed (2E,4E)-5-aryl-2-(5-bromo-4-arylthiazol-2-yl)penta-2,4-dienenitriles. sciforum.net The structure of these products has been confirmed through methods including 2D NMR spectroscopy and X-ray diffraction analysis. sciforum.net This high degree of regioselectivity underscores the utility of this reaction in the targeted modification of multifunctional molecules. researchgate.netnais.net.cn

Reaction Summary:

Substrate: (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)this compound

Reagent: Bromine (Br₂) in Dimethylformamide (DMF)

Outcome: Regiospecific bromination at the C5 position of the thiazole ring. researchgate.net

Key Finding: The diene system of the this compound is not brominated. researchgate.netsciforum.net

| Substrate Derivative | Reagent/Solvent | Site of Bromination | Resulting Product |

| (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)this compound | Br₂ / DMF | C5 of Thiazole Ring | (2E,4E)-5-Aryl-2-(5-bromo-4-arylthiazol-2-yl)this compound |

Computational and Theoretical Investigations of Penta 2,4 Dienenitrile

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic and structural properties of penta-2,4-dienenitrile and its derivatives have been extensively studied using computational methods. These theoretical approaches provide valuable insights into the molecule's reactivity, electronic transitions, and the influence of various structural modifications.

Applications of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground-state geometries and electronic properties of this compound derivatives. For instance, in studies of 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN), DFT calculations, often using the B3LYP functional and a 6-31+G(d,p) basis set, have been employed to optimize the molecular structure and analyze the potential energy surfaces. researchgate.netorcid.org These calculations are crucial for understanding the stability of different conformations and the energy barriers associated with molecular rotations. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) extends these investigations to the excited states, allowing for the calculation of absorption and emission energies. researchgate.netacs.org TDDFT is particularly useful for studying the nature of electronic transitions, such as the n → π* and π → π* transitions that are characteristic of molecules with chromophores and auxochromes. researchgate.netnih.gov For DMAPPDN, TDDFT calculations, sometimes in conjunction with the Polarized Continuum Model (TDDFT-PCM), have been used to generate potential energy surfaces for the excited states in both vacuum and solvent environments, providing results that align well with experimental observations. researchgate.net

HOMO-LUMO Molecular Orbital Characterization and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com

In donor-acceptor systems like DMAPPDN, the HOMO is typically localized on the electron-donating group (the dimethylamino group), while the LUMO is concentrated on the electron-accepting portion (the nitrile group) and the π-conjugated bridge. researchgate.netscience.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) molecules. researchgate.netnih.gov The energy of the HOMO-LUMO gap can be tuned by altering the electronic properties of the donor, acceptor, or the π-conjugated spacer. nih.gov It is important to note that the HOMO-LUMO gap calculated from ground-state DFT is not equivalent to the excitation energy, although it can provide a qualitative indication of the first absorption peak. reddit.com The actual excitation involves electron-electron correlation and the interaction with the resulting electron hole, which typically leads to a lower excitation energy than the HOMO-LUMO gap. reddit.com

Table 1: Theoretical and Experimental Data for Selected this compound Derivatives

| Compound | Method | Property | Value | Reference |

|---|---|---|---|---|

| 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN) | DFT/B3LYP/6-31+G(d,p) | Optimized Structure | - | researchgate.net |

| 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN) | TDDFT | Excited State PES | - | researchgate.net |

| (2Z,2′Z,4E,4′E)-2,2′-(1,4-phenylene)bis(5-(4-(dimethylamino)phenyl)this compound) (P-PDC) | DFT | π-Conjugated System | Larger than M-PDC | rsc.org |

| 4-(N,N-diisopropylamino)benzonitrile (4DIAB-CN) | TDDFT/MPW1PW91 | Emission Energy (gas) | 3.40 eV | acs.org |

| 4-(N,N-diisopropylamino)benzonitrile (4DIAB-CN) | Experimental | Emission Energy (gas) | 3.33 eV | acs.org |

Analysis of π-Conjugated Systems and Isomer Effects

The extended π-conjugated system of this compound is fundamental to its electronic properties. This conjugation allows for the delocalization of π-electrons across the molecule, influencing its absorption and emission characteristics. researchgate.net The length and nature of the π-conjugated bridge can be systematically varied to tune the optoelectronic properties. For instance, increasing the conjugation length generally leads to a red-shift in the absorption and emission spectra. nih.gov

Isomeric variations in the structure can also have a profound impact on the extent of π-conjugation and, consequently, the photophysical properties. A study comparing two isomers, (2Z,2′Z,4E,4′E)-2,2′-(1,3-phenylene)bis(5-(4-(dimethylamino)phenyl)this compound) (M-PDC) and its 1,4-phenylene counterpart (P-PDC), demonstrated this effect. rsc.org DFT calculations revealed that P-PDC possesses a larger effective π-conjugated system than M-PDC. rsc.org This difference in conjugation resulted in P-PDC exhibiting an absorption band and an emission peak at longer wavelengths compared to M-PDC, along with a higher fluorescence quantum yield. rsc.org

Excited State Dynamics and Photophysical Phenomena

The behavior of this compound derivatives upon photoexcitation is complex and gives rise to several interesting photophysical phenomena. These processes are often dictated by the interplay of electronic and structural rearrangements in the excited state.

Investigation of Intramolecular Charge Transfer (ICT) and Twisted ICT (TICT) Processes

Donor-acceptor substituted penta-2,4-dienenitriles, such as DMAPPDN, are known to undergo intramolecular charge transfer (ICT) upon excitation. researchgate.netnih.gov This process involves the transfer of an electron from the donor moiety to the acceptor moiety through the π-conjugated bridge. The resulting ICT state is highly polar. nih.gov

In many cases, the ICT process is accompanied by a significant structural change, leading to a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netscience.gov The TICT model proposes that after initial excitation to a locally excited (LE) state, the molecule undergoes torsional motion, typically around the bond connecting the donor group to the π-system, to reach a more stable, charge-separated TICT state. This twisted conformation minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation. Theoretical calculations on DMAPPDN have supported the TICT model, with potential energy surfaces showing the pathway from the LE to the TICT state. researchgate.net The flexibility of the diene bridge in molecules like DMAPPDN facilitates this excited-state charge transfer process. researchgate.net

Solvatochromic Effects and Environmental Polarity Probing through Fluorescence

The highly polar nature of the ICT and TICT states makes the fluorescence of these molecules highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, manifests as a shift in the emission wavelength with changing solvent polarity. researchgate.netacs.org In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. This large Stokes shift (the difference between the absorption and emission maxima) is a characteristic feature of ICT molecules. nih.gov

The sensitivity of their fluorescence to the local environment makes this compound derivatives and similar ICT compounds valuable as fluorescent probes. nih.gov They can be used to investigate the microenvironments of complex systems like proteins. researchgate.netgoogle.com For example, the fluorescence of DMAPPDN has been used to study the binding and denaturation of proteins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netgoogle.com The changes in the fluorescence spectrum of the probe upon binding to the protein provide information about the polarity of the binding site. nih.govgoogle.com

Theoretical Prediction of Photophysical Properties (e.g., Absorption, Emission, Quantum Yields)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are pivotal in predicting the photophysical properties of conjugated systems like this compound. Studies on derivatives such as 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN) have provided a detailed understanding of the electronic transitions governing their absorption and emission spectra. researchgate.net

Theoretical calculations for DMAPPDN, a donor-acceptor molecule, have been performed using the B3LYP functional with the 6-31+G(d,p) basis set. researchgate.net These computations successfully correlate experimental findings, such as the large solvatochromic shift observed in its emission spectrum, to an excited-state intramolecular charge transfer (ICT) process. researchgate.net The molecule exhibits dual fluorescence in polar solvents, with emissions from both a locally excited (LE) state and a charge-transfer (CT) state. researchgate.net The theoretical models support the Twisted Intramolecular Charge Transfer (TICT) model, where the molecule undergoes a conformational change in the excited state, leading to the charge-separated state responsible for the second emission band. researchgate.net

The absorption band for these types of molecules is typically assigned to the S₀ → S₁ electronic transition of the π-system. researchgate.net Theoretical calculations of vertical excitation energies often show good agreement with experimental absorption maxima. acs.org However, ICT molecules are frequently characterized by low fluorescence quantum yields, a phenomenon attributed to forbidden electronic transitions of the n → π* type or energy loss through vibrational and rotational relaxation. researchgate.netresearchgate.net

| Solvent | Property | Theoretical Value | Experimental Value | Methodology |

|---|---|---|---|---|

| Acetonitrile (B52724) | Absorption Max (λabs) | - | ~372-405 nm range | TDDFT-PCM researchgate.net |

| Acetonitrile | Emission Max (λem) | - | Dual Emission Bands | TDDFT-PCM researchgate.net |

| MeCN | Oscillator Strength (Forbidden Transition) | 0.0002 | - | TDDFT-PCM researchgate.net |

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis and Activation Energy Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating their associated activation energies (Ea). For reactions involving this compound derivatives, DFT calculations have been employed to map out the energy profiles of various transformations. For instance, the activation enthalpy for the [3+2] cycloaddition of unsaturated nitrile oxides with acetonitrile was calculated to be in the range of 60-93 kJ/mol using the M06L/6-311+G(d,p) level of theory. researchgate.net

In other studies, kinetic models such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods have been applied to thermogravimetric data to determine kinetic parameters, including activation energy. researcher.life For example, the thermal decomposition of related polymeric systems showed Ea values around 102-111 kJ/mol. researcher.life For fundamental reactions like the Diels-Alder cycloaddition, a benchmark for many conjugated systems, computational methods such as CASSCF and CCSD have been used to calculate activation barriers, which can then be compared to experimental values. arxiv.org These calculations highlight the importance of accounting for both static and dynamic electron correlation to achieve accurate predictions. arxiv.org

| Reaction Type | System | Activation Energy (Ea) / Enthalpy | Computational Method |

|---|---|---|---|

| [3+2] Cycloaddition | Unsaturated Nitrile Oxides + Acetonitrile | 60-93 kJ/mol | DFT (M06L/6-311+G(d,p)) researchgate.net |

| Thermal Decomposition | Bakelite Polymer | 104.31 kJ/mol | Kissinger Model researcher.life |

| Diels-Alder | Cyclopentadiene + Ethylene | 6.5 kcal/mol (27.2 kJ/mol) | CASSCF (AS(6e,6o)) arxiv.org |

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is crucial for understanding the complete pathway of a chemical reaction, from reactants to products, including all intermediates and transition states. For molecules with complex electronic structures, such as conjugated systems undergoing photochemical reactions, high-level computational methods are required. nih.gov

For the penta-2,4-dieniminium cation (PSB3), a close structural analog of protonated this compound, extensive PES mapping has been conducted using multireference methods like CASSCF, CASPT2, and MRCISD+Q. nih.govbgsu.edu These studies investigate the photoisomerization process, revealing complex reaction coordinates that involve bond torsions, bond length alternation (BLA), and hydrogen-out-of-plane (HOOP) movements. nih.gov The mapping identified two distinct conical intersections (CIs) that facilitate the radiationless decay from the excited state back to the ground state. nih.gov Similarly, for the DMAPPDN derivative, theoretical potential energy surfaces for the excited states were generated using TDDFT to explain the TICT mechanism and dual fluorescence. researchgate.net These surfaces, calculated both in vacuo and in solvent, provide a direct link between molecular geometry and photophysical behavior. researchgate.net

Prediction of Reactivity in Cycloaddition and Nucleophilic Addition Reactions

Computational methods can predict the feasibility and selectivity of reactions involving this compound. Its conjugated diene and electron-withdrawing nitrile group make it a versatile substrate for various cycloaddition and nucleophilic addition reactions.

Regio-, chemo-, and diastereoselective [3+2] dipolar cycloadditions between isatin-derived nitrone ylides and penta-2,4-dienenitriles have been computationally and experimentally explored. researchgate.net The mechanism is understood to proceed through a 1,6-addition to the linear diene system, catalyzed by an organic base like DABCO, which is then followed by an intramolecular cyclization. researchgate.net The diene system also makes this compound a suitable component for [4+2] cycloadditions (Diels-Alder reactions). The nitrile group activates the diene system, influencing the regioselectivity and rate of the reaction.

The electron-deficient carbon of the nitrile group and the carbons in conjugation with it are susceptible to nucleophilic attack. The reactivity at C4 of related azlactones, which also feature a C=C-C=O system, is highly diversified due to its nucleophilic character in certain reactions, showcasing the complex reactivity patterns that can be explored computationally. ebin.pub

Molecular Conformation and Intermolecular Interactions

Analysis of Molecular Packing and Solid-State Reactivity in Crystals

The conformation of molecules in the solid state and the nature of their intermolecular interactions are key determinants of crystal packing and can govern solid-state reactivity. X-ray crystallography studies on derivatives like 2,5-diphenyl-penta-2,4-dienenitrile provide precise data on these features. nih.govresearchgate.net

In the crystal structure of 2,5-diphenyl-penta-2,4-dienenitrile, the molecule adopts a nearly planar conformation for the C2-C3-C4-C5 backbone, while the two phenyl rings are twisted relative to each other with a dihedral angle of 17.6°. researchgate.net The crystal packing is stabilized by specific intermolecular interactions, including a C-H⋯N hydrogen bond and a C-H⋯π interaction involving one of the phenyl rings. nih.govresearchgate.net

These packing arrangements are not merely structural curiosities; they have profound implications for solid-state chemistry. The preorganization of reactant molecules within a crystal lattice can dictate the pathway and outcome of a reaction, a principle known as topochemistry. numberanalytics.com For instance, the head-to-tail (HT) packing of certain dienes has been shown to enhance the chemical specificity of topological [2+2] cycloaddition reactions in the solid state. researcher.life Therefore, a computational analysis of crystal packing can predict or explain the unique reactivity and selectivity observed for pericyclic reactions conducted in a solvent-free, solid-state environment. numberanalytics.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₃N | nih.gov |

| Phenyl Ring Dihedral Angle | 17.6 (1)° | researchgate.net |

| Key Intermolecular Interactions | C-H⋯N hydrogen bond | researchgate.net |

| C-H⋯π interaction | researchgate.net |

Computational Modeling of Hydrogen Bonding and π-Interactions

Computational studies on this compound and its derivatives have explored the nature of non-covalent interactions, which are crucial for understanding its molecular recognition properties and behavior in condensed phases. The key structural features influencing these interactions are the electron-withdrawing nitrile group (-C≡N) and the extended π-conjugated system.

Research on structurally related compounds provides insight into the interactions that this compound can participate in. For instance, crystallographic and computational analysis of 2,5-diphenylthis compound (B3355969) has revealed the presence of specific intermolecular interactions. nih.goviucr.orgresearchgate.net In the crystal structure of this derivative, an intermolecular C-H···N hydrogen bond is observed. nih.goviucr.org This type of hydrogen bond is a known interaction for molecules containing nitrile groups. Furthermore, studies identified a C-H···π interaction involving a phenyl ring. nih.goviucr.orgresearchgate.net These findings highlight the dual role of the this compound framework, where the nitrile group acts as a hydrogen bond acceptor and the π-system of the diene can engage in π-interactions.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to model these interactions. researchgate.netrsc.org For example, in studies of 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile, both dipolar and hydrogen-bonding interactions were identified as significant in polar protic solvents. researchgate.net Frontier Molecular Orbital (FMO) Theory and the calculation of HOMO/LUMO energy levels are theoretical frameworks that support the study of the electronic properties and reactivity of such conjugated systems.

The following table summarizes findings from computational and experimental studies on interactions in this compound derivatives.

| Compound | Interaction Type | Method/Finding | Reference |

|---|---|---|---|

| 2,5-Diphenylthis compound | Intermolecular C-H···N Hydrogen Bond | X-ray Crystallography | nih.goviucr.org |

| 2,5-Diphenylthis compound | Intermolecular C-H···π Interaction | X-ray Crystallography | nih.goviucr.orgresearchgate.net |

| 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile | Solute-solvent Hydrogen Bonding | DFT Calculations and Spectroscopic Analysis | researchgate.net |

Studies on Anion Stability and Dipole-Bound Anions

The potential for this compound to form stable anions, particularly dipole-bound anions, has been a subject of theoretical consideration. A dipole-bound anion is formed when a molecule possesses a dipole moment large enough to bind an excess electron in a diffuse, non-valence orbital. nih.gov The critical minimum dipole moment required to form such an anion is theoretically about 2.5 Debye (D). tennessee.edu

Computational studies have reported a dipole moment of 3.83 D for (2Z)-penta-2,4-dienenitrile, a value comfortably above the theoretical threshold for binding an electron. stenutz.eu This suggests that this compound is a candidate for forming a dipole-bound anion.

The discussion of this compound's anion stability has appeared in the context of identifying the C₅H₅N⁻ ion observed in mass spectrometry experiments with pyridine (B92270). pnas.orgpnas.org One hypothesis considered was that the observed ion could be an isomer of pyridine, such as (E)-penta-2,4-dienenitrile, which might possess a bound valence anion. pnas.orgpnas.org While the researchers ultimately proposed that dipole-bound anions of pyridine tautomers were a more likely explanation, the consideration of this compound highlights its relevance in studies of small nitrogen-containing anions. pnas.orgpnas.org

For comparison, the tautomers of pyridine proposed as candidates for forming dipole-bound anions have calculated dipole moments of 3.8 D, 5.9 D, and 6.6 D. pnas.orgpnas.org Electronic structure calculations predicted that these species could form dipole-bound anions with electron binding energies ranging from 15 to 149 meV. pnas.orgpnas.org Given that the dipole moment of (2Z)-penta-2,4-dienenitrile (3.83 D) is similar to that of the ortho-tautomer of pyridine, it is theoretically capable of supporting a similar weakly bound anionic state. stenutz.eupnas.org

The following table presents data on molecules discussed in the context of forming dipole-bound anions.

| Molecule | Isomer/Tautomer | Calculated Dipole Moment (D) | Predicted Electron Binding Energy (meV) | Reference |

|---|---|---|---|---|

| This compound | (2Z)-isomer | 3.83 | Not Reported | stenutz.eu |

| Pyridine Tautomer | ortho | 3.8 | 15 | pnas.orgpnas.org |

| Pyridine Tautomer | meta | 5.9 | 110 | pnas.orgpnas.org |

| Pyridine Tautomer | para | 6.6 | 149 | pnas.orgpnas.org |

Advanced Spectroscopic Characterization of Penta 2,4 Dienenitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical analysis of penta-2,4-dienenitrile derivatives. The combination of one-dimensional and two-dimensional techniques provides a powerful toolkit for unambiguous assignments.

Stereochemical Assignment using ¹H, ¹³C, and ¹⁹F NMR

The determination of the specific stereoisomers (e.g., E/Z configurations) of this compound derivatives is reliably achieved through detailed analysis of ¹H, ¹³C, and where applicable, ¹⁹F NMR spectra. researchgate.netsorbonne-universite.fr The chemical shifts (δ) and spin-spin coupling constants (J) are particularly sensitive to the geometric arrangement of atoms around the double bonds.

In studies of trifluoromethylated penta-2,4-dienenitriles, the Horner-Wadsworth-Emmons olefination often yields a mixture of (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. sorbonne-universite.fr The percentage of each stereoisomer can be quantified through the integration of distinct signals in the ¹H NMR spectrum. researchgate.netsorbonne-universite.fr The configuration is assigned based on established correlations between stereochemistry and NMR parameters. For instance, the magnitude of the vicinal coupling constants (³J) across the double bonds is a key indicator of E or Z geometry. chemsociety.org.ng

For fluorine-containing derivatives, ¹⁹F NMR provides an additional layer of analysis. The ¹H–¹⁹F and ¹³C–¹⁹F coupling constants are instrumental in confirming assignments. researchgate.netsorbonne-universite.fr The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can aid in correlating experimental data with specific molecular structures. semanticscholar.orglboro.ac.uk

Table 1: Representative NMR Data for Stereoisomer Assignment

| Isomer Configuration | Key Proton Signal | Typical ¹H Chemical Shift (ppm) | Typical Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| (2E,4E) | H-2 | ~5.3 - 5.8 | ³J(H2-H3) ~15-16 | sorbonne-universite.fr |

| (2Z,4E) | H-2 | ~5.2 - 5.6 | ³J(H2-H3) ~10-12 | sorbonne-universite.fr |

| Trifluoromethylated Derivative | ¹⁹F Signal | ~ -60 to -70 | ¹H-¹⁹F coupling observed | researchgate.netsemanticscholar.org |

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous structural elucidation of complex this compound derivatives. researchgate.netcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing definitive ¹H-¹³C one-bond connections. columbia.eduyoutube.com This is crucial for assigning the carbon skeleton by linking the well-resolved proton spectrum to the often more complex carbon spectrum. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart. columbia.edu This is paramount for piecing together the molecular framework, especially for connecting fragments that lack direct proton-proton couplings, such as across quaternary carbons or heteroatoms. columbia.educolumbia.edu For example, HMBC can show a correlation from the protons on C-5 to the carbon of the nitrile group (C-1), confirming the connectivity of the dienonitrile backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for stereochemical assignments, as it detects correlations between protons that are close in space, irrespective of their through-bond connectivity. reddit.comresearchgate.net For penta-2,4-dienenitriles, NOESY experiments can definitively establish the E or Z configuration of the double bonds by observing the spatial proximity between vinylic protons and adjacent substituents. researchgate.netsorbonne-universite.frresearchgate.net For example, a NOE cross-peak between the proton at C-2 and the proton at C-4 would strongly suggest a (2Z,4E) or similar cis-like arrangement around the C2-C3 bond.

The combined application of these techniques allows for a comprehensive mapping of the molecular structure and stereochemistry of this compound derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

The extensive π-conjugated system in penta-2,4-dienenitriles gives rise to distinct electronic properties that can be probed by UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, energy levels, and excited-state behavior of the molecules.

UV-Visible Absorption Spectroscopy for Electronic Transitions

This compound derivatives, as conjugated systems, exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. jove.com The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. elte.hu The key transitions observed are typically π→π* and, for molecules with non-bonding electrons (like the nitrogen of the nitrile group), n→π* transitions. elte.huuomustansiriyah.edu.iq

The π→π* transitions are generally of high intensity (large molar extinction coefficient, ε) and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu The n→π* transitions are typically much weaker (low ε) and involve the promotion of a non-bonding electron from the nitrogen atom into a π* antibonding orbital. msu.edu

The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation. jove.comlibretexts.org Increasing the length of the conjugated system or adding electron-donating or -withdrawing substituents can shift the λmax to longer wavelengths (a bathochromic shift), which corresponds to a decrease in the HOMO-LUMO energy gap. jove.commsu.edu For example, adding a phenyl group or other chromophores to the this compound backbone extends the conjugation and results in a red-shift of the absorption band. libretexts.org

Table 2: Electronic Transitions in Conjugated Nitriles

| Transition Type | Typical Energy Requirement | Relative Intensity (ε) | Effect of Conjugation | Reference |

|---|---|---|---|---|

| π → π | Moderate | High (1,000 - 10,000+ L mol⁻¹ cm⁻¹) | Bathochromic shift (to longer λ) | msu.edulibretexts.org |

| n → π | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) | Often obscured by stronger π→π* bands | msu.edu |

Fluorescence Spectroscopy: Quantum Yield and Lifetime Measurements

Certain this compound derivatives, particularly those functionalized with electron-donating groups, exhibit fluorescence. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon.

A key area of research involves derivatives capable of Intramolecular Charge Transfer (ICT). researchgate.netossila.com In these donor-π-acceptor systems, photoexcitation can lead to the transfer of an electron from the donor group, through the conjugated bridge, to the acceptor nitrile group. ossila.com This creates a highly polar excited state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor moieties may twist relative to each other. researchgate.netossila.comacs.org

The emission from such ICT states is often highly sensitive to the polarity of the solvent, showing a significant red-shift (bathochromic shift) in more polar solvents. researchgate.net Some molecules, like 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN), can exhibit dual fluorescence, with one emission band from a locally excited (LE) state and a second, red-shifted band from the charge-transfer state. researchgate.net

Two critical parameters for characterizing fluorescence are the quantum yield (Φf) and the fluorescence lifetime (τf).

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. researchgate.net ICT molecules often exhibit low quantum yields because non-radiative decay pathways can compete effectively with fluorescence. researchgate.netnih.gov However, quantum yields can be tuned by molecular design. rsc.orgacs.org

Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net It is a characteristic property of a fluorophore in a specific environment.

Table 3: Photophysical Data for a Representative Fluorescent this compound Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| DMAPPDN | Acetonitrile (B52724) (polar) | ~430 | ~560 (ICT band) | Low | researchgate.net |

| DMAPPDN | Cyclohexane (non-polar) | ~380 | ~420 (LE band) | Low | researchgate.net |

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govcolab.wsscispace.com

Crystal structure analysis also elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. rsc.org For nitriles, weak intermolecular C–H···N hydrogen bonds are commonly observed, where the nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. nih.gov In phenyl-substituted derivatives, C–H···π interactions are also frequently found, contributing to the stability of the crystal packing. nih.gov These non-covalent interactions are crucial in crystal engineering and understanding the solid-state properties of these materials.

Table 4: Crystallographic Data for 2,5-Diphenylthis compound (B3355969)

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell | nih.gov |

| Space Group | P2₁/c | Specifies the symmetry elements within the unit cell | researchgate.net |

| Dihedral Angle (Phenyl-Phenyl) | 17.6 (1)° | Indicates non-planar conformation to reduce steric hindrance | nih.govresearchgate.net |

| Key Intermolecular Interaction | C–H···N hydrogen bond | Influences crystal packing and stability | nih.gov |

Elucidation of Solid-State Molecular Structures and Conformations

The precise three-dimensional arrangement of atoms in this compound derivatives is fundamental to understanding their physical properties and reactivity. Single-crystal X-ray diffraction is the definitive method for elucidating these solid-state structures, providing detailed insights into molecular conformation, bond lengths, and angles.

Research on substituted penta-2,4-dienenitriles has revealed how different functional groups influence their molecular geometry. For instance, the structure of 2,5-diphenylthis compound has been extensively studied. iucr.orgresearchgate.netnih.gov In the crystalline state, the molecule is not perfectly planar; the dihedral angle between its two phenyl rings is reported to be 17.6 (1)°. iucr.orgnih.gov This twist from planarity is a strategy to minimize steric hindrance between the bulky phenyl substituents. The core diene system, composed of atoms C2, C3, C4, and C5, remains essentially coplanar, preserving the conjugated π-system. researchgate.net The angle of the nitrile group (N13—C12—C2) is approximately 178.90 (13)°, which is characteristic of a sp-hybridized carbon atom. researchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Key Dihedral Angles (°) | Reference |